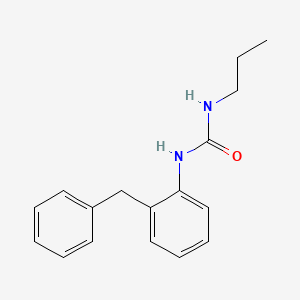
N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a small molecule drug that has shown potential in treating a range of neurological disorders. Its unique structure and mechanism of action make it a promising candidate for further research and development.
Wirkmechanismus
N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting an enzyme called GABA aminotransferase (GABA-AT), which is responsible for breaking down the neurotransmitter GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and anti-epileptic effect.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, this compound has been shown to have a range of other biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in gene expression, and changes in brain activity patterns.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its specificity for GABA-AT inhibition, which allows for targeted manipulation of GABA levels in the brain. However, there are also limitations to using this compound, including potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, including exploring its therapeutic potential in other neurological disorders, investigating its long-term effects on brain function, and developing more targeted and effective formulations of the drug. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on the brain and to optimize its use in clinical settings.
Synthesemethoden
N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One commonly used method involves the reaction of 4-fluoro-2-methylbenzylamine with N-cyclopropyl-4-piperidone, followed by the addition of a carboxylic acid derivative to form the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in treating a range of neurological disorders, including addiction, epilepsy, and ADHD. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, as well as in reducing seizure activity in models of epilepsy. Additionally, this compound has shown promise in improving attention and cognitive function in animal models of ADHD.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[1-[(4-fluoro-2-methylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32FN3O/c1-16-13-19(23)5-4-17(16)14-25-11-8-21(9-12-25)26-10-2-3-18(15-26)22(27)24-20-6-7-20/h4-5,13,18,20-21H,2-3,6-12,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSZVJOJIRAUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-methylphenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5468067.png)
![6-[1-(4-chloro-2-methylphenoxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5468072.png)
![6-[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5468077.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B5468083.png)
![N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea](/img/structure/B5468089.png)
![3-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]quinazolin-4(3H)-one](/img/structure/B5468090.png)
![(2R)-2-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-phenylacetamide](/img/structure/B5468098.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5468099.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5468106.png)
![ethyl 4-[4-(ethylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate oxalate](/img/structure/B5468119.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5468125.png)

![4-benzyl-5-[1-(1,4-dioxan-2-ylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5468142.png)